molecular formula C15H13N3 B7464786 N-(pyrazin-2-ylmethyl)naphthalen-1-amine

N-(pyrazin-2-ylmethyl)naphthalen-1-amine

Cat. No. B7464786
M. Wt: 235.28 g/mol
InChI Key: IDVCTCLUCUTFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyrazin-2-ylmethyl)naphthalen-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrazine family and has a naphthalene ring structure. It has been extensively studied for its biological activities and therapeutic potential. In

Scientific Research Applications

N-(pyrazin-2-ylmethyl)naphthalen-1-amine has shown potential for various scientific research applications. It has been studied for its anticancer, antimicrobial, and antiviral activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions. Furthermore, it has been explored for its ability to inhibit protein kinase activity, which could have implications for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(pyrazin-2-ylmethyl)naphthalen-1-amine is not fully understood. However, studies have suggested that it may exert its biological activities through the inhibition of specific enzymes or proteins. For example, it has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(pyrazin-2-ylmethyl)naphthalen-1-amine has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and act as a fluorescent probe for detecting metal ions. Furthermore, it has been shown to inhibit protein kinase activity, which could have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(pyrazin-2-ylmethyl)naphthalen-1-amine in lab experiments is that it is relatively easy to synthesize and purify. Furthermore, it has shown potential for various scientific research applications, including anticancer, antimicrobial, and antiviral activities. However, one limitation is that its mechanism of action is not fully understood, which could make it challenging to optimize its use in lab experiments.

Future Directions

There are several future directions for the research of N-(pyrazin-2-ylmethyl)naphthalen-1-amine. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases. For example, its ability to inhibit protein kinase activity could have implications for the treatment of cancer and other diseases. Furthermore, its antimicrobial and antiviral activities could make it a useful agent for the treatment of infectious diseases. Another area of interest is its potential use as a fluorescent probe for detecting metal ions. This could have applications in various fields, including environmental monitoring and biomedical imaging. Finally, further research is needed to fully understand the mechanism of action of N-(pyrazin-2-ylmethyl)naphthalen-1-amine and optimize its use in lab experiments.

Synthesis Methods

The synthesis of N-(pyrazin-2-ylmethyl)naphthalen-1-amine involves the reaction of 2-bromomethylpyrazine with 1-naphthylamine. The reaction is carried out in the presence of a palladium catalyst and a base. The yield of the reaction is typically high, and the purity of the compound can be improved through recrystallization.

properties

IUPAC Name

N-(pyrazin-2-ylmethyl)naphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-2-6-14-12(4-1)5-3-7-15(14)18-11-13-10-16-8-9-17-13/h1-10,18H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVCTCLUCUTFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrazin-2-ylmethyl)naphthalen-1-amine

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